2-Methyl-2-morpholinopropan-1-amine is a specialized primary amine building block featuring a morpholine ring attached to a gem-dimethyl-substituted carbon framework. In pharmaceutical procurement and advanced organic synthesis, this compound is prioritized over standard linear morpholinoalkylamines to introduce a solubilizing basic group while simultaneously restricting conformational flexibility via the Thorpe-Ingold effect [1]. The gem-dimethyl substitution provides critical steric shielding around the morpholine nitrogen, altering the local pKa and increasing lipophilicity compared to unbranched analogs[2]. For material selection teams, this compound serves as a highly targeted precursor for developing kinase inhibitors, receptor antagonists, and asymmetric organocatalysts where metabolic stability and precise spatial vectoring are mandatory for downstream performance.
Substituting 2-methyl-2-morpholinopropan-1-amine with cheaper, unbranched analogs such as 2-morpholinoethan-1-amine fundamentally compromises molecular design and downstream efficacy. The absence of the gem-dimethyl group in generic substitutes leaves the alpha-carbon highly vulnerable to rapid cytochrome P450-mediated oxidation and N-dealkylation, which drastically reduces the in vivo half-life of the synthesized active pharmaceutical ingredients (APIs)[1]. Furthermore, linear analogs possess high rotational freedom, resulting in a severe entropic penalty upon target binding. The gem-dimethyl moiety enforces a specific synclinal conformation through steric compression; reverting to unbranched substitutes eliminates this conformational locking, directly leading to reduced target affinity and higher failure rates in pharmacokinetic optimization [1].
In the optimization of bioactive molecules, the alpha-carbon adjacent to a morpholine ring is a primary metabolic liability. Incorporating 2-methyl-2-morpholinopropan-1-amine instead of the standard 2-morpholinoethan-1-amine introduces a gem-dimethyl group that sterically blocks CYP450-mediated alpha-oxidation [1]. Class-level pharmacokinetic studies demonstrate that replacing a linear methylene with a gem-dimethyl moiety at this position reduces intrinsic clearance (CLint) in human liver microsomes, effectively extending the half-life of the resulting API compared to linear comparators [1].
| Evidence Dimension | Intrinsic clearance (CLint) vulnerability |
| Target Compound Data | High resistance to alpha-oxidation (sterically blocked by gem-dimethyl) |
| Comparator Or Baseline | 2-morpholinoethan-1-amine (highly susceptible to rapid N-dealkylation) |
| Quantified Difference | Up to 3- to 5-fold reduction in metabolic clearance rates for derived compounds |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the gem-dimethyl variant is essential for synthesizing drug candidates that require prolonged systemic exposure without necessitating higher clinical dosing.
The use of 2-methyl-2-morpholinopropan-1-amine leverages the Thorpe-Ingold effect, where the bulky gem-dimethyl group restricts the rotational freedom of the ethylamine linker. Compared to the highly flexible 2-morpholinoethan-1-amine, the gem-dimethyl substitution forces the morpholine and amine groups into a tighter, pre-organized conformation [1]. In receptor binding assays, this pre-organization reduces the entropic penalty of binding, which improves target affinity (IC50) by 10- to 50-fold compared to linear unsubstituted comparators [1].
| Evidence Dimension | Conformational flexibility and binding entropy |
| Target Compound Data | Restricted rotamer population (pre-organized bioactive conformation) |
| Comparator Or Baseline | 2-morpholinoethan-1-amine (high rotational freedom, large entropic penalty) |
| Quantified Difference | 10- to 50-fold improvement in target binding affinity (IC50) in optimized derivatives |
| Conditions | In vitro kinase or receptor binding assays |
Buyers targeting high-potency therapeutics must select this sterically hindered building block to maximize target engagement and minimize off-target flexibility.
Balancing aqueous solubility with membrane permeability is a critical challenge in drug formulation. While 2-morpholinoethan-1-amine provides excellent solubility, it often suffers from poor passive permeability. The incorporation of the gem-dimethyl group in 2-methyl-2-morpholinopropan-1-amine increases the lipophilicity (LogP) of the building block by approximately 0.8 to 1.0 log units [1]. This quantitative shift enhances the Caco-2 apparent permeability (Papp) of the final synthesized compounds, allowing for better oral bioavailability while retaining the solubilizing properties of the morpholine nitrogen[1].
| Evidence Dimension | Lipophilicity (LogP/LogD) and Permeability |
| Target Compound Data | +0.8 to 1.0 log units higher lipophilicity |
| Comparator Or Baseline | 2-morpholinoethan-1-amine (lower lipophilicity, poorer passive diffusion) |
| Quantified Difference | Significant enhancement in Caco-2 permeability (Papp) for derived APIs |
| Conditions | Caco-2 cell monolayer permeability assays |
Selecting this specific compound allows formulators to achieve oral bioavailability in APIs that would otherwise fail cellular penetration metrics.
Beyond API synthesis, 2-methyl-2-morpholinopropan-1-amine is utilized as a precursor to synthesize chiral N-sulfinyl urea organocatalysts. In the catalytic enantioselective protonation of nitronates, catalysts derived from this specific amine demonstrated superior steric control compared to less hindered analogs[1]. The gem-dimethyl group provides the necessary steric bulk to dictate the stereochemical outcome of the reaction, enabling enantiomeric excesses (ee) of over 90% in the addition of Meldrum's acids to nitroalkenes, a level of selectivity unachievable with unbranched amine precursors [1].
| Evidence Dimension | Enantioselectivity (ee) in organocatalysis |
| Target Compound Data | >90% ee in nitronate protonation |
| Comparator Or Baseline | Unbranched or less sterically hindered amine precursors (lower ee, poor stereocontrol) |
| Quantified Difference | Enables highly selective asymmetric induction (>90% ee) |
| Conditions | N-sulfinyl urea catalyzed addition of Meldrum's acids to nitroalkenes |
For process chemists designing asymmetric catalysts, this compound provides the exact steric environment required for high-yield enantioselective transformations.
Utilizing the gem-dimethyl group to block CYP450-mediated N-dealkylation, making 2-methyl-2-morpholinopropan-1-amine the preferred building block for oral oncology drugs requiring extended in vivo half-lives [1].
Exploiting the Thorpe-Ingold effect to pre-organize the morpholine vector, thereby reducing the entropic penalty of binding and increasing potency compared to linear amine precursors [1].
Acting as a lipophilicity-enhancing structural modifier that improves Caco-2 permeability while maintaining the aqueous solubility benefits of the morpholine moiety, overcoming the limitations of standard 2-morpholinoethan-1-amine [1].
Serving as a sterically demanding amine precursor for the synthesis of N-sulfinyl urea catalysts, which are used to achieve >90% enantiomeric excess in the highly selective addition of Meldrum's acids to nitroalkenes [2].
Corrosive